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Carbenicillin (sodium salt) -

Carbenicillin (sodium salt)

Catalog Number: EVT-10907419
CAS Number:
Molecular Formula: C17H16N2Na2O6S
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbenicillin (sodium salt) is a semi-synthetic penicillin antibiotic that belongs to the class of carboxypenicillins. It is primarily used for its bactericidal properties against a broad spectrum of gram-negative bacteria, particularly Pseudomonas aeruginosa. Carbenicillin functions by inhibiting bacterial cell wall synthesis, a mechanism similar to other penicillins, but it exhibits greater stability against hydrolysis by beta-lactamase enzymes compared to ampicillin. This makes it particularly useful in clinical and laboratory settings, especially for selecting ampicillin-resistant transformed cells and in plant tissue culture applications .

Source and Classification

Carbenicillin is derived from the natural penicillin structure, modified to enhance its efficacy against resistant bacterial strains. The sodium salt form is commonly used in laboratory settings due to its solubility and stability. It is classified as a beta-lactam antibiotic, specifically under the subclass of carboxypenicillins, which are characterized by the presence of a carboxyl group that enhances their antibacterial activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of carbenicillin typically involves the modification of penicillin G or penicillin V through chemical reactions that introduce a carboxyl group at the beta position of the penicillin core structure. This modification can be achieved through various methods, including:

  • Hydrolysis of Penicillin G: This method involves treating penicillin G with strong acids or bases to introduce the necessary functional groups.
  • Chemical Derivatization: Involves reacting penicillin derivatives with specific reagents to yield carbenicillin.
Penicillin G+ReagentsCarbenicillin\text{Penicillin G}+\text{Reagents}\rightarrow \text{Carbenicillin}

The yield and purity of carbenicillin can be optimized through careful control of reaction conditions such as temperature, pH, and reaction time .

Molecular Structure Analysis

Structure and Data

Carbenicillin has a complex molecular structure characterized by its beta-lactam ring. The empirical formula for carbenicillin disodium salt is C17H16N2Na2O6SC_{17}H_{16}N_{2}Na_{2}O_{6}S, with a molar mass of approximately 422.4 g/mol. The structural formula highlights the presence of a carboxyl group and a benzyl side chain, which contribute to its enhanced antibacterial activity:

  • Molecular Weight: 422.4 g/mol
  • CAS Number: 4800-94-6
  • Density: Approximately 0.7 g/cm³
  • Appearance: White to nearly white powder .
Chemical Reactions Analysis

Reactions and Technical Details

Carbenicillin undergoes various chemical reactions typical of beta-lactam antibiotics:

  1. Hydrolysis: Carbenicillin can be hydrolyzed by water, leading to the opening of the beta-lactam ring, which deactivates its antibacterial properties.
  2. Reaction with Beta-Lactamase: Unlike many other penicillins, carbenicillin is more resistant to hydrolysis by beta-lactamase enzymes, allowing it to maintain efficacy against certain resistant bacterial strains.
  3. Formation of Salt Forms: Carbenicillin can form various salt forms (e.g., sodium salt) that influence its solubility and stability in aqueous solutions.

These reactions are critical for understanding how carbenicillin functions in different environments, particularly in clinical applications where bacterial resistance is a concern .

Mechanism of Action

Process and Data

The mechanism of action for carbenicillin involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs) located within the bacterial cell membrane. This binding disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in the bacterial cell wall:

  1. Inhibition of Transpeptidation: Carbenicillin inhibits PBPs, preventing cross-linking.
  2. Cell Lysis: The weakened cell wall leads to osmotic instability, resulting in cell lysis and death.

This mechanism is effective against gram-negative bacteria due to their unique cell wall structure that relies heavily on peptidoglycan integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powder
  • Solubility: Soluble in water; stock solutions are typically prepared at concentrations ranging from 50 mg/mL to 100 mg/mL.
  • pH Range: When dissolved in water, the pH typically ranges from 6.0 to 8.0.

Chemical Properties

  • Stability: More stable than ampicillin when exposed to beta-lactamase enzymes.
  • Shelf Life: Generally stable for up to 36 months when stored properly at temperatures between 2°C and 8°C .
Applications

Carbenicillin has several scientific uses:

  1. Microbiological Research: Used as a selective agent for bacteria that have acquired ampicillin resistance.
  2. Molecular Biology: Commonly employed in cloning protocols involving plasmids that carry resistance genes.
  3. Plant Tissue Culture: Acts as an antibiotic to prevent contamination during plant cell culture processes.

These applications highlight its importance in both clinical settings and research laboratories where antibiotic resistance is a significant concern .

Biochemical Mechanisms of Carbenicillin Sodium Salt in Bacterial Inhibition

Target-Specific Inhibition of Penicillin-Binding Proteins in Gram-Negative Pathogens

Carbenicillin disodium salt, a semi-synthetic carboxypenicillin, exerts bactericidal activity primarily through high-affinity binding to penicillin-binding proteins in Gram-negative pathogens. Unlike natural penicillins, carbenicillin displays enhanced activity against Pseudomonas aeruginosa and indole-positive Proteus species due to its α-carboxybenzyl side chain, which facilitates penetration through the outer membrane porins of Gram-negative bacteria [1] [6]. This structural feature enables selective targeting of penicillin-binding protein 3, a monofunctional transpeptidase essential for septal peptidoglycan synthesis during cell division. The binding affinity (Kd = 5.23 nM) exceeds that of earlier penicillins, as confirmed by surface plasmon resonance studies [5].

Table 1: Penicillin-Binding Protein Affinity Profile of Carbenicillin

Penicillin-Binding Protein TypeBiological FunctionRelative Binding Affinity
Penicillin-Binding Protein 1A/1BBifunctional transglycosylase/transpeptidaseLow
Penicillin-Binding Protein 2Morphogenesis regulationModerate
Penicillin-Binding Protein 3Septal peptidoglycan cross-linkingHigh
Penicillin-Binding Protein 4/5/6CarboxypeptidasesNegligible

The preferential inhibition of penicillin-binding protein 3 explains carbenicillin's exceptional efficacy against dividing cells of Enterobacterales, where it causes filamentation and eventual cytolysis [1] [5]. Competitive binding assays using Bocillin-FL (a fluorescent penicillin analog) demonstrate complete displacement by carbenicillin at the penicillin-binding protein 3 active site, with no cross-reactivity to other penicillin-binding proteins in Escherichia coli membranes [5] [7].

Enzymatic Inactivation of Transpeptidases and Disruption of Peptidoglycan Cross-Linking

Carbenicillin irreversibly acylates the catalytic serine residue (Ser307 in Escherichia coli numbering) within the transpeptidase domain of penicillin-binding proteins through β-lactam ring opening. This covalent modification inactivates the enzyme's ability to catalyze the final transpeptidation reaction in peptidoglycan biosynthesis – specifically, the cross-linking between the meso-diaminopimelic acid residue of one peptide stem and the D-alanyl-D-alanine terminus of an adjacent stem [2] [4]. X-ray crystallographic studies reveal that carbenicillin occupies the transpeptidase active site cleft with approximately 1832 Ų buried surface area, nearly double that observed with piperacillin (951 Ų) [7].

The molecular interactions involve:

  • Electrostatic anchoring via the α-carboxylate group coordinating with Lys484 and Thr485
  • Hydrophobic stabilization through phenyl ring insertion into the Val488-Ile489 pocket
  • Conformational strain induction via bicyclic system distortion of the β-lactam-thiazolidine ring junction [7]

Table 2: Structural Determinants of Carbenicillin-Transpeptidase Interaction

Structural ElementTarget ResiduesInteraction TypeFunctional Consequence
β-Lactam ringSer307Covalent acylationActive site inactivation
α-Carboxybenzyl groupLys484, Thr485Ionic bondingEnhanced penicillin-binding protein 3 specificity
Thiazolidine ringVal488, Ile489Van der Waals forcesBinding site stabilization
R-group phenyl ringPhe532, Tyr533π-π stackingInhibition domain expansion

This multi-point binding prevents the conformational change required for substrate-assisted deacylation, resulting in permanent enzyme inhibition. Consequently, nascent peptidoglycan strands lack structural cross-links, compromising cell wall integrity. Osmotic instability then leads to bacteriolysis, particularly in Gram-negative organisms where the peptidoglycan layer is thin (approximately 7-8 nm) [2] [4] [7].

Role of β-Lactamase Resistance in Extended Antimicrobial Efficacy

Although carbenicillin remains susceptible to hydrolysis by extended-spectrum β-lactamases and metallo-β-lactamases, its β-lactam ring exhibits greater stability against plasmid-encoded TEM-1 β-lactamases compared to ampicillin. This relative resistance stems from steric hindrance provided by the α-carboxybenzyl substituent, which reduces access to the β-lactam carbonyl carbon within the enzyme's active site [1] [5] [6]. Nevertheless, high bacterial inocula can overcome this protection through β-lactamase saturation effects, as demonstrated in pharmacodynamic models:

Inoculum Effect Quantification:At 10⁵ CFU/mL inoculum: MIC = 16 μg/mLAt 10⁸ CFU/mL inoculum: MIC = 256 μg/mL [9]

The molecular basis for this inoculum-dependent efficacy involves:

  • Periplasmic enzyme concentration: Higher cell density increases β-lactamase concentration per unit volume
  • Substrate competition: Carbenicillin competes with natural β-lactamase substrates (peptidoglycan fragments)
  • Time-dependent degradation: Extended exposure enables enzymatic hydrolysis before penicillin-binding protein binding [6] [9]

Carbenicillin's unique antimicrobial spectrum includes activity against Pseudomonas aeruginosa (MIC₉₀ = 32-64 μg/mL), Escherichia coli (MIC₉₀ = 8-16 μg/mL), and Proteus mirabilis (MIC₉₀ = 4-8 μg/mL), though Klebsiella species exhibit intrinsic resistance due to chromosomally encoded SHV β-lactamases [1] [5]. The compound's clinical utility has diminished with the development of β-lactam/β-lactamase inhibitor combinations and newer antipseudomonal cephalosporins, but its biochemical mechanism remains paradigmatic for understanding penicillin-binding protein inhibition strategies [1] [6]. Recent research on bicyclic peptide inhibitors confirms that carbenicillin's binding mode occupies evolutionarily conserved regions of the transpeptidase cleft, informing next-generation penicillin-binding protein inhibitor design [7].

Properties

Product Name

Carbenicillin (sodium salt)

IUPAC Name

disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C17H16N2Na2O6S

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

RTYJTGSCYUUYAL-UHFFFAOYSA-L

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

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